molecular formula C16H19F3N2O2 B4370262 2-methyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}propanamide

2-methyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}propanamide

Cat. No.: B4370262
M. Wt: 328.33 g/mol
InChI Key: LCEOSIVJJIZRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}propanamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as TAK-659 and belongs to the class of pyrrolidinecarboxamide derivatives.

Mechanism of Action

The mechanism of action of TAK-659 involves the inhibition of BTK, which is a key regulator of various cellular processes, including cell survival, proliferation, and differentiation. BTK is a cytoplasmic tyrosine kinase that is activated by various signaling pathways, including the B-cell receptor (BCR) signaling pathway. Upon activation, BTK phosphorylates various downstream targets, leading to the activation of various cellular processes. TAK-659 inhibits the activity of BTK by binding to its active site, thereby preventing its phosphorylation and downstream signaling.
Biochemical and Physiological Effects:
TAK-659 has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, TAK-659 inhibits cell proliferation and induces apoptosis, leading to the inhibition of tumor growth. In immune cells, TAK-659 inhibits the activation of B cells and other immune cells, leading to the suppression of the immune response. TAK-659 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments, including its high potency and specificity for BTK inhibition. This makes it an ideal tool for studying the role of BTK in various cellular processes. However, TAK-659 also has some limitations, including its low solubility in water, which may limit its use in some experimental settings. Additionally, TAK-659 has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood.

Future Directions

There are several future directions for research on TAK-659. One area of research is the development of more potent and selective BTK inhibitors that may have better efficacy and safety profiles. Another area of research is the investigation of the role of BTK in various diseases, including cancer and autoimmune diseases. Additionally, more studies are needed to understand the safety and efficacy of TAK-659 in clinical settings, which may pave the way for its use in the treatment of various diseases.

Scientific Research Applications

TAK-659 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of TAK-659 is in the treatment of cancer. TAK-659 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It achieves this by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is essential for the survival and proliferation of cancer cells. TAK-659 has also been studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. It achieves this by inhibiting the activity of BTK, which is involved in the activation of immune cells.

Properties

IUPAC Name

2-methyl-N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O2/c1-10(2)15(23)20-12-7-14(22)21(9-12)8-11-5-3-4-6-13(11)16(17,18)19/h3-6,10,12H,7-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEOSIVJJIZRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}propanamide
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2-methyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}propanamide
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